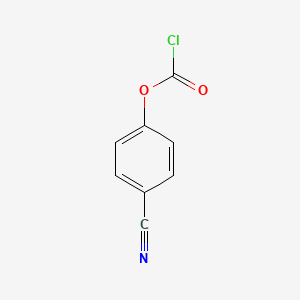

4-Cyanophenyl chloroformate

Description

BenchChem offers high-quality 4-Cyanophenyl chloroformate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyanophenyl chloroformate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-cyanophenyl) carbonochloridate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2/c9-8(11)12-7-3-1-6(5-10)2-4-7/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMOIFGNHLTVCEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Cyanophenyl chloroformate chemical structure and molecular weight

Executive Summary

4-Cyanophenyl chloroformate (CAS 64459-25-2) is a specialized reagent used primarily in organic synthesis for the activation of alcohols and amines.[1][2] Structurally, it consists of a chloroformate functional group attached to a phenyl ring bearing a para-cyano substituent.[2] The electron-withdrawing nature of the cyano group enhances the electrophilicity of the carbonyl carbon, making it a potent activating agent—more reactive than phenyl chloroformate but generally more stable and easier to handle than the highly reactive 4-nitrophenyl chloroformate.[1][2] This guide details its structural properties, synthesis protocols, mechanistic utility in drug development, and safety requirements.[2]

Part 1: Chemical Identity & Structural Analysis[1][2]

The chemical behavior of 4-cyanophenyl chloroformate is dictated by the electronic effects of the p-cyano group.[1][2] The cyano group withdraws electron density from the benzene ring via induction and resonance, stabilizing the phenoxide leaving group upon nucleophilic attack.[2]

Key Chemical Properties[1][2][3][4][5][6][7][8][9][10]

| Property | Data |

| Chemical Name | 4-Cyanophenyl chloroformate |

| Common Synonyms | Carbonochloridic acid, 4-cyanophenyl ester; 4-Cyanophenyl carbonochloridate |

| CAS Number | 64459-25-2 |

| Molecular Formula | C₈H₄ClNO₂ |

| Molecular Weight | 181.58 g/mol |

| Physical State | White to off-white solid (typically) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; hydrolyzes in water |

| SMILES | ClC(=O)Oc1ccc(C#N)cc1 |

| InChI Key | UMOIFGNHLTVCEK-UHFFFAOYSA-N |

Structural Visualization

The following diagram illustrates the chemical structure and the polarization caused by the cyano group.[2]

Caption: Structural components of 4-Cyanophenyl chloroformate showing electronic activation.[1][2]

Part 2: Synthesis & Production

The synthesis of 4-cyanophenyl chloroformate typically involves the phosgenation of 4-cyanophenol.[1][2] Due to safety concerns with gaseous phosgene, modern laboratory protocols often utilize diphosgene (trichloromethyl chloroformate) or triphosgene (bis(trichloromethyl) carbonate) as safer, liquid/solid alternatives that generate phosgene in situ.

Laboratory Synthesis Protocol (Diphosgene Method)

Note: This reaction must be performed in a fume hood due to the generation of toxic phosgene gas equivalents.

Reagents:

-

Diphosgene (1.2–1.4 equiv)

-

Dichloromethane (DCM) (anhydrous solvent)

-

Activated Carbon or Catalyst (optional, often not needed for diphosgene)

Step-by-Step Methodology:

-

Preparation: Suspend 4-cyanophenol (e.g., 14.4 mmol) in dry dichloromethane (50 mL) in a round-bottom flask under an inert atmosphere (Nitrogen or Argon).

-

Cooling: Cool the reaction mixture to 0°C using an ice bath to control the exothermic nature of the reaction.

-

Addition: Add diphosgene (e.g., 19.8 mmol) dropwise via a syringe. Caution: Diphosgene is highly toxic.[1][2]

-

Reaction: Allow the mixture to warm to room temperature and reflux if necessary to drive the reaction to completion (typically 2–4 hours). Evolution of HCl gas will occur.[1][2]

-

Work-up: Remove the solvent and excess phosgene equivalents under reduced pressure (rotary evaporation) in a well-ventilated hood.

-

Purification: The crude residue can often be used directly or recrystallized from a non-polar solvent (e.g., hexane/ether mixture) if high purity is required.[2]

Caption: Synthesis pathway via diphosgene-mediated phosgenation.

Part 3: Mechanistic Utility in Drug Development[1][2]

In drug development, 4-cyanophenyl chloroformate serves as a critical "activating agent."[1][2] It converts stable alcohols or amines into activated carbonates or carbamates, which can then react with a second nucleophile.[2]

Why 4-Cyanophenyl? (The "Goldilocks" Reactivity)

-

vs. Phenyl Chloroformate: The p-cyano group makes the carbonyl carbon significantly more electrophilic, increasing reaction rates with sterically hindered amines or weak nucleophiles.[1][2]

-

vs. 4-Nitrophenyl Chloroformate: While 4-nitrophenyl esters are highly reactive, they can be unstable or too aggressive, leading to side reactions.[1][2] The 4-cyanophenyl analogue offers a balance: high reactivity but better stability profile.[1][2]

Application: Synthesis of Unsymmetrical Carbamates

A common workflow involves reacting the chloroformate with an alcohol to form a mixed carbonate, which is then reacted with an amine to form a carbamate (a common pharmacophore).

Mechanism:

-

Activation: The chloroformate reacts with an alcohol (R-OH) to form a 4-cyanophenyl carbonate intermediate.[1][2]

-

Substitution: An amine (R'-NH₂) attacks the carbonate.[1][2] The 4-cyanophenoxide ion is displaced (a good leaving group due to the cyano stabilization).[1][2]

-

Result: Formation of the target carbamate (R-O-CO-NH-R').

Caption: Two-step synthesis of carbamates using 4-cyanophenyl chloroformate activation.

Part 4: Safety & Handling

Danger: Chloroformates are hazardous.[1][2][3] 4-Cyanophenyl chloroformate combines the corrosive nature of acid chlorides with the toxicity of nitriles.[1][2]

| Hazard Class | Description | Precaution |

| Acute Toxicity | Toxic if inhaled or swallowed.[1][2] | Work in a certified fume hood.[1][2] Wear a respirator if solids/aerosols are generated.[1][2] |

| Corrosive | Causes severe skin burns and eye damage.[1][2] | Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles/face shield. |

| Moisture Sensitive | Reacts with water to release HCl and 4-cyanophenol.[1][2] | Store in a desiccator or under inert gas (Argon/Nitrogen) at 2-8°C. |

Emergency Protocol:

-

Skin Contact: Wash immediately with soap and copious water.[1][2] Remove contaminated clothing.[1][2]

-

Eye Contact: Rinse cautiously with water for 15 minutes.[1][2] Seek immediate medical attention.

-

Spill: Neutralize with weak base (sodium carbonate) if safe, absorb with inert material, and dispose of as hazardous chemical waste.

References

-

PubChem. (n.d.).[2] 4-Cyanophenyl chloroformate (Compound).[1][2][4][5][6] National Library of Medicine.[1][2] Retrieved from [Link]

-

SciSpace. (n.d.).[2] Flexible Synthesis of Rigid Cyclophanes - Synthesis Protocol. Retrieved from [Link]

Sources

- 1. 1691123-43-9|5-Cyano-2-methylphenyl chloroformate|BLD Pharm [bldpharm.com]

- 2. 36018-20-9|3,4-Dimethylphenyl carbonochloridate|BLD Pharm [bldpharm.com]

- 3. 4-Chlorophenyl chloroformate 98 7693-45-0 [sigmaaldrich.com]

- 4. 1592842-52-8|3-Chloro-4-cyanophenyl chloroformate|BLD Pharm [bldpharm.com]

- 5. scispace.com [scispace.com]

- 6. 36018-20-9|3,4-Dimethylphenyl carbonochloridate|BLD Pharm [bldpharm.com]

A Comparative Analysis of the Reactivity of 4-Cyanophenyl Chloroformate and 4-Nitrophenyl Chloroformate: A Technical Guide

Abstract

In the realm of bioconjugation, drug delivery, and polymer synthesis, the precise activation of hydroxyl and amino functionalities is paramount. Phenyl chloroformates bearing electron-withdrawing groups are critical reagents for this purpose, serving as efficient precursors for the formation of stable carbamates and carbonates. Among these, 4-nitrophenyl chloroformate has long been a benchmark due to its high reactivity. This technical guide provides an in-depth comparative analysis of the reactivity profile of 4-cyanophenyl chloroformate versus the well-established 4-nitrophenyl chloroformate. We will delve into the fundamental electronic effects that govern their reactivity, present a theoretical and evidence-based comparison, and provide detailed experimental protocols for their application in organic synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on reagent selection for their specific synthetic needs.

Introduction: The Role of Activated Phenyl Chloroformates in Synthesis

The utility of phenyl chloroformates in organic synthesis stems from their ability to act as effective acylating agents. The introduction of a "leaving group" in the form of a substituted phenoxide allows for the facile reaction with nucleophiles such as amines and alcohols. The reactivity of the chloroformate is critically dependent on the electronic nature of the substituent on the phenyl ring. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Furthermore, these groups stabilize the resulting phenoxide anion, rendering it a better leaving group and thereby accelerating the reaction rate.

This guide focuses on two such activated reagents: 4-cyanophenyl chloroformate and 4-nitrophenyl chloroformate. While the latter has been extensively studied and widely adopted, the former presents a viable, and in some contexts, potentially advantageous alternative. Understanding their comparative reactivity is crucial for optimizing reaction conditions, controlling selectivity, and achieving desired product yields.

Physicochemical Properties: A Head-to-Head Comparison

A foundational understanding of the physical and chemical properties of these reagents is essential for their safe handling, storage, and application in experimental design. The following table summarizes the key physicochemical properties of 4-cyanophenyl chloroformate and 4-nitrophenyl chloroformate.

| Property | 4-Cyanophenyl Chloroformate | 4-Nitrophenyl Chloroformate |

| Molecular Formula | C₈H₄ClNO₂ | C₇H₄ClNO₄ |

| Molecular Weight | 181.58 g/mol | 201.56 g/mol [1][2] |

| Appearance | White to off-white crystalline powder | White to light yellow crystalline powder[1][3] |

| Melting Point | 110-113 °C | 77-79 °C[1][3][4] |

| Boiling Point | 146 °C at 2 mmHg | 159-162 °C at 19 mmHg[1][4][5] |

| Solubility | Soluble in methanol, acetone, ether, chloroform. | Soluble in acetone, chloroform, toluene, and benzene.[1][4][5] |

| pKa of Corresponding Phenol | 4-Cyanophenol: 7.97[6] | 4-Nitrophenol: 7.15[1][4][7] |

Comparative Reactivity Analysis: A Mechanistic Deep Dive

The reactivity of these chloroformates is fundamentally governed by the electron-withdrawing capacity of the para-substituent (cyano vs. nitro). This influence can be understood through two key lenses: the electronic effects on the chloroformate itself and the stability of the resulting phenoxide leaving group.

Electronic Effects and the Hammett Equation

The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. The substituent constant, σ, reflects the electron-donating or electron-withdrawing nature of a group. A more positive σ value indicates a stronger electron-withdrawing effect.

| Substituent | Hammett Constant (σₚ) |

| -CN | +0.66 |

| -NO₂ | +0.78 |

The nitro group possesses a larger positive Hammett constant than the cyano group, indicating that it is a more powerful electron-withdrawing group. This is due to a combination of a strong inductive effect (-I) and a significant resonance effect (-M) that delocalizes the negative charge in the transition state and the final phenoxide. The cyano group also exhibits both inductive and resonance electron-withdrawing effects, but to a lesser extent than the nitro group.

This stronger electron withdrawal by the nitro group leads to a greater polarization of the carbonyl bond in 4-nitrophenyl chloroformate, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

Leaving Group Ability: The Role of pKa

The rate of a nucleophilic acyl substitution reaction is also heavily influenced by the stability of the leaving group. A more stable leaving group will depart more readily, accelerating the reaction. The stability of the phenoxide leaving group is inversely related to the pKa of its conjugate acid, the corresponding phenol. A lower pKa signifies a more acidic phenol and a more stable conjugate base (phenoxide).

As shown in the physicochemical properties table, 4-nitrophenol (pKa = 7.15) is more acidic than 4-cyanophenol (pKa = 7.97).[1][4][6][7] This indicates that the 4-nitrophenoxide anion is a more stable and therefore a better leaving group than the 4-cyanophenoxide anion. The greater stability of the 4-nitrophenoxide is a direct result of the superior ability of the nitro group to delocalize the negative charge through resonance.

Kinetic Evidence and Solvolysis Studies

Studies on the aminolysis of 4-nitrophenyl chloroformate in aqueous solution have shown a stepwise mechanism where the formation of a zwitterionic tetrahedral intermediate is the rate-determining step.[8] The Brønsted-type plot for these reactions, which correlates the rate constant with the basicity of the amine, provides insight into the transition state structure.[8] Given the Hammett constants and pKa values, it is highly probable that 4-cyanophenyl chloroformate reacts via a similar mechanism, albeit at a slower rate due to the less electrophilic carbonyl center and the less stable leaving group.

Experimental Protocols: Synthesis of Carbamates

To provide a practical context for the application of these reagents, we present detailed, step-by-step protocols for the synthesis of a model carbamate, benzyl N-benzylcarbamate, using both chloroformates. These protocols are designed to be self-validating and highlight the key considerations for working with each reagent.

General Considerations

-

Safety: Both 4-cyanophenyl chloroformate and 4-nitrophenyl chloroformate are corrosive and moisture-sensitive. They should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Reagents and Solvents: All reagents should be of high purity, and anhydrous solvents should be used to prevent hydrolysis of the chloroformates.

-

Reaction Monitoring: Reactions can be monitored by thin-layer chromatography (TLC) to track the consumption of the starting amine and the formation of the carbamate product.

Protocol 1: Synthesis of Benzyl N-benzylcarbamate using 4-Nitrophenyl Chloroformate

This protocol is adapted from established procedures for carbamate synthesis using 4-nitrophenyl chloroformate.[9][10]

Materials:

-

Benzylamine (1.0 eq.)

-

4-Nitrophenyl chloroformate (1.1 eq.)

-

Triethylamine (1.2 eq.) or Pyridine (1.2 eq.)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask with a magnetic stirrer

-

Ice bath

-

Dropping funnel

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, dissolve 4-nitrophenyl chloroformate (1.1 eq.) in a minimal amount of anhydrous DCM.

-

Add the 4-nitrophenyl chloroformate solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the benzylamine.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield the pure benzyl N-benzylcarbamate.

Protocol 2: Synthesis of Benzyl N-benzylcarbamate using 4-Cyanophenyl Chloroformate

This protocol is a representative procedure based on general methods for chloroformate reactions, with adjustments anticipated for the slightly lower reactivity of 4-cyanophenyl chloroformate.

Materials:

-

Benzylamine (1.0 eq.)

-

4-Cyanophenyl chloroformate (1.1 eq.)

-

Triethylamine (1.2 eq.) or Pyridine (1.2 eq.)

-

Optional: 4-(Dimethylamino)pyridine (DMAP) (0.1 eq.)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Round-bottom flask with a magnetic stirrer

-

Ice bath

-

Dropping funnel

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve benzylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM. If a less nucleophilic amine is used or the reaction is sluggish, a catalytic amount of DMAP (0.1 eq.) can be added.

-

Cool the solution to 0 °C.

-

Dissolve 4-cyanophenyl chloroformate (1.1 eq.) in anhydrous DCM and add it dropwise to the amine solution.

-

Allow the reaction to warm to room temperature and stir. Due to the lower reactivity, a longer reaction time (4-8 hours or overnight) may be required compared to the 4-nitrophenyl analog. Monitor the reaction progress by TLC.

-

Work-up and purification steps are identical to those described in Protocol 1.

Choice of Base: Triethylamine is a stronger, non-nucleophilic base suitable for scavenging the HCl byproduct.[6][11] Pyridine can also be used and may offer advantages in certain systems due to its ability to form a reactive acylpyridinium intermediate, though it is a weaker base than triethylamine.[12] For sluggish reactions, particularly with hindered alcohols or amines, the addition of a catalytic amount of DMAP is recommended. DMAP is a hypernucleophilic acylation catalyst that forms a highly reactive N-acylpyridinium salt with the chloroformate, significantly accelerating the rate of acylation.[13]

Visualization of Reaction Mechanisms and Workflows

To further elucidate the processes described, the following diagrams have been generated using Graphviz.

General Reaction Mechanism for Carbamate Formation

Caption: General mechanism for carbamate synthesis.

Experimental Workflow for Carbamate Synthesis

Caption: A typical experimental workflow for carbamate synthesis.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive comparison of the reactivity profiles of 4-cyanophenyl chloroformate and 4-nitrophenyl chloroformate. Our analysis, grounded in the principles of physical organic chemistry and supported by available literature data, concludes that 4-nitrophenyl chloroformate is the more reactive species . This heightened reactivity is attributed to the superior electron-withdrawing capabilities of the nitro group and the enhanced stability of the corresponding phenoxide leaving group.

The choice between these two reagents will ultimately depend on the specific requirements of the synthesis. For reactions involving sensitive substrates or when milder conditions and longer reaction times are permissible, 4-cyanophenyl chloroformate may be a suitable option. However, for rapid and efficient conversions, particularly with less reactive nucleophiles, 4-nitrophenyl chloroformate remains the reagent of choice.

Future research could focus on direct kinetic comparisons of these two reagents in various solvent systems and with a range of nucleophiles to provide a more quantitative understanding of their relative reactivities. Such studies would further empower chemists to make more nuanced and informed decisions in the design and execution of their synthetic strategies.

References

-

Wikipedia. 4-Nitrophenol. [Link]

-

PubChem. 4-Nitrophenol. [Link]

-

Quora. Which of the following is more basic, pyridine or triethyamine?. [Link]

-

Vedantu. Pyridine is less basic than triethylamine because A class 11 chemistry CBSE. [Link]

-

Ottokemi. 4-Nitrophenyl chloroformate, 96%. [Link]

-

ResearchGate. 4‐Nitrophenylchloroformate | Request PDF. [Link]

-

PubChem. 4-Nitrophenyl chloroformate. [Link]

-

Journal of Emerging Investigators. Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. [Link]

-

Organic Syntheses. Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. [Link]

-

Synlett. 4-Nitrophenyl Chloroformate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation. [Link]

-

PubMed. Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution. [Link]

Sources

- 1. 4-Nitrophenyl chloroformate | 7693-46-1 | Benchchem [benchchem.com]

- 2. 4-Nitrophenyl chloroformate | C7H4ClNO4 | CID 82129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Nitrophenyl chloroformate, 96% 4-Nitrophenyl chloroformate, 96% Manufacturers, Suppliers, Price | India, China [ottokemi.com]

- 4. 4-Nitrophenyl chloroformate | 7693-46-1 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. quora.com [quora.com]

- 7. "DMAP as a Catalyst for Carbon Acylation: Elucidation of Mechanistic Pa" by Jagadish K. Boppisetti [thekeep.eiu.edu]

- 8. Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. emerginginvestigators.org [emerginginvestigators.org]

- 10. orgsyn.org [orgsyn.org]

- 11. Pyridine is less basic than triethylamine because:A. Pyridine has aro - askIITians [askiitians.com]

- 12. Pyridine is less basic than triethylamine because A class 11 chemistry CBSE [vedantu.com]

- 13. nbinno.com [nbinno.com]

Navigating the Chemistry and Hazards of 4-Cyanophenyl Chloroformate: A Technical Guide for Researchers

For Immediate Release

By Dr. Emily Carter, Senior Application Scientist

For professionals at the forefront of pharmaceutical research and novel drug development, the synthesis of complex molecular architectures is a daily challenge. Among the vast arsenal of chemical reagents, 4-cyanophenyl chloroformate stands out as a versatile building block, enabling the introduction of the cyanophenyl moiety in a controlled and efficient manner.[1] However, its utility is matched by a significant hazard profile that demands a thorough understanding and meticulous handling. This in-depth technical guide provides a comprehensive overview of the safety data sheet (SDS) hazards associated with 4-cyanophenyl chloroformate, offering critical insights for researchers, scientists, and drug development professionals to ensure a safe and productive laboratory environment.

Understanding the Inherent Reactivity and Hazard Profile

4-Cyanophenyl chloroformate belongs to the chloroformate class of organic compounds, which are esters of chloroformic acid.[2] The inherent reactivity of the chloroformate group makes these compounds highly useful in synthesis, but also underlies their primary hazards.[2][3] They are highly susceptible to hydrolysis, reacting with water or moisture to produce the corresponding alcohol (4-cyanophenol), carbon dioxide, and corrosive hydrochloric acid.[3][4] This reactivity is a critical consideration for both storage and handling.

The presence of the cyano (nitrile) group in the molecule adds another layer of toxicological concern. While the primary toxicity of many nitriles is associated with the potential release of cyanide ions, the immediate and severe hazards of the chloroformate group are the more pressing concern for laboratory handling of 4-cyanophenyl chloroformate.[5]

Based on data from closely related analogs such as 4-chlorophenyl chloroformate and 4-fluorophenyl chloroformate, a comprehensive hazard profile for 4-cyanophenyl chloroformate can be extrapolated. The primary hazards are summarized in the table below.

| Hazard Classification | Category | GHS Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[6][7] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[6][7] |

| Acute Toxicity, Inhalation | Category 2/3 | H330/H331: Fatal or toxic if inhaled[6][7][8] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[6][7][8] |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage[6][7][8] |

| Corrosive to Metals | Category 1 | H290: May be corrosive to metals[8] |

These classifications underscore the critical need for stringent safety protocols when working with this compound.

Best Practices for Safe Handling and Storage

Given its reactivity and toxicity, handling 4-cyanophenyl chloroformate requires a proactive and informed approach to safety. The following protocols are essential to minimize risk.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection is non-negotiable.

-

Ventilation: All manipulations of 4-cyanophenyl chloroformate must be conducted within a certified chemical fume hood to prevent inhalation of its highly toxic and corrosive vapors.[9]

-

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:

-

Eye and Face Protection: Chemical safety goggles in combination with a face shield are required to protect against splashes.[10]

-

Gloves: Wear appropriate chemical-resistant gloves. Given the corrosive nature of chloroformates, it is crucial to select gloves with a low breakthrough time and to change them frequently, especially after any suspected contact.[10]

-

Body Protection: A lab coat, worn fully fastened, is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or suit should be considered.[10]

-

Respiratory Protection: In situations where engineering controls may not be sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases is necessary.[10]

-

Prudent Laboratory Practices

Beyond engineering controls and PPE, safe handling is contingent on the following practices:

-

Avoid Contact: Meticulous care must be taken to avoid contact with skin, eyes, and clothing.[8]

-

Moisture-Free Environment: Due to its reactivity with water, 4-cyanophenyl chloroformate should be handled in a dry environment.[3] All glassware and equipment must be scrupulously dried before use.

-

Controlled Dispensing: When transferring the liquid, use a syringe or a cannula technique under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to air and moisture.[10]

-

Work Area Decontamination: The work area should be decontaminated thoroughly after each use. A suitable neutralizing agent for acid chlorides, such as a solution of sodium bicarbonate, should be readily available for cleaning spills.

Storage Requirements

Proper storage is critical to maintaining the integrity of the reagent and ensuring the safety of the laboratory.

-

Inert Atmosphere: Store 4-cyanophenyl chloroformate under an inert atmosphere to prevent degradation from moisture.[8]

-

Refrigeration: The compound should be stored in a refrigerator, typically between 2-8°C, to minimize decomposition.

-

Sealed Containers: The container must be tightly sealed to prevent the ingress of moisture and the escape of corrosive vapors.[8]

-

Segregation: Store away from incompatible materials such as bases (including amines), strong oxidizing agents, and alcohols.[11]

Emergency Procedures: A Proactive Response Plan

In the event of an accidental exposure or spill, a rapid and well-rehearsed emergency response is crucial.

First-Aid Measures

-

Inhalation: Immediately move the affected individual to fresh air.[10][12] If breathing is difficult or has stopped, provide artificial respiration.[10][13] Seek immediate medical attention.[10]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[10][13][14] Seek immediate medical attention.[10]

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][13][14][15] Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting.[10] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[10]

Accidental Release Measures

-

Evacuate: Immediately evacuate the area of the spill.

-

Ventilate: Ensure the area is well-ventilated, but avoid directing airflow towards individuals.

-

Containment: For small spills, absorb the material with an inert, dry absorbent such as sand or vermiculite. Do not use combustible materials like paper towels.[16]

-

Neutralization: Carefully neutralize the residue with a dilute solution of sodium bicarbonate.

-

Cleanup: Wearing appropriate PPE, collect the absorbed material and neutralized residue into a sealed container for hazardous waste disposal.[10]

-

Do Not Use Water: Do not use water to clean up the initial spill as it will react violently with the chloroformate.[16]

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical powder, carbon dioxide, or a foam that is resistant to alcohol.[16] Do NOT use water, as it will react with the chloroformate to produce corrosive and toxic gases.[13][16]

-

Hazardous Combustion Products: In a fire, 4-cyanophenyl chloroformate will likely decompose to produce toxic and corrosive gases, including hydrogen chloride, phosgene, and oxides of nitrogen.[10][13]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with these hazardous substances.[10][13]

A Framework for Risk Assessment and Control

A systematic approach to risk assessment is fundamental to ensuring safety. The following diagram illustrates a logical workflow for evaluating and mitigating the hazards associated with handling 4-cyanophenyl chloroformate.

Conclusion

4-Cyanophenyl chloroformate is an undeniably valuable reagent in the synthesis of novel compounds for drug discovery and development. However, its potent reactivity and significant toxicity necessitate a culture of safety built on a foundation of knowledge, preparedness, and meticulous execution of established protocols. By understanding the inherent hazards, implementing robust control measures, and being prepared for emergencies, researchers can harness the synthetic power of this compound while ensuring the well-being of themselves and their colleagues. This guide serves as a critical resource in achieving that balance, fostering an environment where scientific innovation and safety go hand in hand.

References

-

Georganics. (n.d.). Chloroformates. Retrieved from [Link]

-

Wikipedia. (2023, December 2). Chloroformate. In Wikipedia. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Chloroformates Acute Exposure Guideline Levels. In PubChem. Retrieved from [Link]

-

Lee, D., & Lee, W. (1972). Kinetics and Mechanism for the Hydrolysis of Chlorothionoformate and Chlorodithioformate Esters in Water and Aqueous Acetone. Canadian Journal of Chemistry, 50(9), 1401-1407. [Link]

-

Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. National Institute for Occupational Safety and Health. Retrieved from [Link]

- U.S. Environmental Protection Agency. (2016). Acute Exposure Guideline Levels (AEGL) for Selected Airborne Chemicals: Volume 20. Washington, D.C.: U.S. Environmental Protection Agency.

-

Ministry of Health. (2019, May 28). First Aid - Chemical Poisoning. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, October 15). Phenyl (4-cyanophenyl)carbamate - Hazard. Computational Toxicology and Exposure Online Resources. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Chlorophenyl chloroformate. In PubChem. Retrieved from [Link]

-

Wikipedia. (2024, February 18). GHS hazard statements. In Wikipedia. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). HAZARD SUMMARY: PROPYL CHLOROFORMATE. Retrieved from [Link]

-

International Labour Organization. (2011, August 3). Cyano Compounds. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

-

ResearchGate. (2024, November 1). (PDF) Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2007, February 20). Toxicological Review of Hydrogen Cyanide and Cyanide Salts (CAS No. various) (PDF). Integrated Risk Information System. Retrieved from [Link]

-

The Revelator. (2025, April 4). Many Firefighting Foams Contain Dangerous PFAS 'Forever Chemicals.' Have We Learned Our Lesson? Retrieved from [Link]

-

Semco Maritime. (2021, December 17). PFAS Chemicals: Impact on Firefighting Solution Choices. Retrieved from [Link]

-

MDPI. (2025, October 25). Preparation, Properties and Chemical Modification Methods of the Fire-Fighting Foam for Coal Spontaneous Combustion. Retrieved from [Link]

Sources

- 1. aaronchem.com [aaronchem.com]

- 2. Chloroformate - Wikipedia [en.wikipedia.org]

- 3. Chloroformates - Georganics [georganics.sk]

- 4. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Cyano Compounds [iloencyclopaedia.org]

- 6. 4-Chlorophenyl chloroformate | C7H4Cl2O2 | CID 139059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GHS hazard statements - Wikipedia [en.wikipedia.org]

- 8. tcichemicals.com [tcichemicals.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. CHLOROFORMATES, POISONOUS, CORROSIVE, FLAMMABLE, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. First Aid - Chemical Poisoning [moh.gov.sa]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 16. Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Uses of 4-Cyanophenyl Chloroformate in Organic Synthesis

Executive Summary

4-Cyanophenyl chloroformate (CPC) is a specialized activating reagent used in organic synthesis to generate reactive carbonates and carbamates. While structurally analogous to the widely used 4-nitrophenyl chloroformate (NPC), CPC offers a distinct reactivity profile governed by the electronic properties of the 4-cyano group.

This guide details the technical utility of CPC, focusing on its application in scenarios where "tuned" electrophilicity is required to achieve selectivity that harder activating agents (like NPC or phosgene) cannot provide.

Chemical Identity & Properties

| Property | Specification |

| Chemical Name | 4-Cyanophenyl chloroformate |

| CAS Number | 64459-25-2 |

| Molecular Formula | C₈H₄ClNO₂ |

| Molecular Weight | 181.57 g/mol |

| Physical State | White to off-white solid |

| Storage | 2-8°C, Moisture Sensitive (Hydrolyzes to 4-cyanophenol) |

Mechanistic Utility: The "Tuned" Activation

The primary utility of CPC lies in its ability to convert passive nucleophiles (alcohols, amines) into activated electrophilic species (carbonates, carbamates).

The pKa Modulation Principle

The reactivity of aryl chloroformates is directly correlated with the leaving group ability of the corresponding phenol. The 4-cyano group is electron-withdrawing but less so than the 4-nitro group.[1] This results in a higher pKa for the leaving group, translating to a more stable, less reactive intermediate .

Comparative Leaving Group Ability:

| Reagent | Leaving Group | pKa of Leaving Group | Reactivity Profile |

| 4-Nitrophenyl Chloroformate (NPC) | 4-Nitrophenol | 7.15 | High Reactivity; prone to hydrolysis; "Hot" electrophile. |

| 4-Cyanophenyl Chloroformate (CPC) | 4-Cyanophenol | 7.7 - 7.9 | Moderate Reactivity; higher selectivity; "Warm" electrophile. |

| Phenyl Chloroformate | Phenol | 9.95 | Low Reactivity; requires harsh conditions for displacement. |

Insight: Use CPC when NPC-derived intermediates are too unstable or degrade during purification. The 4-cyanophenyl carbonates are sufficiently stable to be isolated and purified (often by crystallization) before the subsequent displacement step.

Reaction Pathway Visualization

The following diagram illustrates the stepwise activation and displacement mechanism.

Caption: Stepwise activation mechanism. CPC converts the substrate into a stable 4-cyanophenyl carbonate intermediate, which undergoes controlled nucleophilic substitution.

Key Applications

Synthesis of Unsymmetrical Carbonates

CPC is ideal for synthesizing mixed carbonates where one alcohol is sensitive.

-

Workflow: React Alcohol A with CPC

Isolate 4-cyanophenyl carbonate -

Advantage: The intermediate is often crystalline and stable, unlike the highly reactive chloroformate intermediates generated by phosgene.

Peptide and Protein Modification

In bioconjugation, selectivity is paramount.

-

N-Terminus Activation: CPC can activate the N-terminus of a peptide to form a carbamate.

-

Reduced Side Reactions: Unlike NPC, which can sometimes acylate sterically unhindered side chains (like Tyrosine or Serine) due to high reactivity, CPC's lower electrophilicity favors reaction with the most nucleophilic primary amine (N-terminus or Lysine).

-

UV Tracing: The released 4-cyanophenol has a distinct UV absorption, allowing for kinetic monitoring of the conjugation reaction.

Polymer Crosslinking

CPC is used to introduce reactive "handles" onto polymer backbones (e.g., hydroxyl-terminated polymers). These handles can later be reacted with amine-functionalized crosslinkers. The stability of the cyanophenyl ester allows the "activated polymer" to be stored for longer periods compared to nitrophenyl esters.

Experimental Protocols

Protocol A: Synthesis of an Activated 4-Cyanophenyl Carbonate

Use this protocol to activate a primary alcohol for subsequent amine coupling.

Reagents:

-

Primary Alcohol (1.0 equiv)

-

4-Cyanophenyl Chloroformate (1.1 - 1.2 equiv)

-

Pyridine or Triethylamine (1.2 - 1.5 equiv)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with N₂. Dissolve the Primary Alcohol in anhydrous DCM (0.1 M concentration).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition: Add Pyridine (or TEA) in one portion.

-

Activation: Add 4-Cyanophenyl Chloroformate portion-wise over 5 minutes. Note: The reaction is exothermic; control addition rate to maintain <5°C.

-

Reaction: Stir at 0°C for 30 minutes, then warm to room temperature and stir for 2–4 hours. Monitor by TLC (the carbonate usually runs higher than the alcohol).

-

Workup: Dilute with DCM, wash with 1M HCl (to remove pyridine), saturated NaHCO₃ (to remove 4-cyanophenol byproduct), and brine.

-

Purification: Dry over Na₂SO₄ and concentrate. Recrystallize from Hexane/EtOAc if solid; otherwise, flash chromatography.

Protocol B: Carbamate Formation (Displacement Step)

Use this protocol to react the activated carbonate with a secondary amine.

Reagents:

-

Activated 4-Cyanophenyl Carbonate (from Protocol A) (1.0 equiv)

-

Amine (1.1 equiv)

-

Diisopropylethylamine (DIPEA) (1.5 equiv)

-

DMF or DCM

Procedure:

-

Dissolve the Activated Carbonate in DMF or DCM.

-

Add the Amine followed by DIPEA.

-

Stir at room temperature.

-

Observation: The reaction is typically slower than with NPC. Heating to 40-50°C may be required for sterically hindered amines.

-

-

Monitor the release of 4-cyanophenol (UV or TLC).

-

Standard aqueous workup to isolate the carbamate.

Safety & Handling

-

Toxicity: Like all chloroformates, CPC is a lachrymator and corrosive. It releases HCl upon hydrolysis.

-

Cyanide Risk: While the cyano group is bound to the phenyl ring, combustion or strong metabolic breakdown could theoretically release cyanide species, though 4-cyanophenol itself is primarily a toxic irritant. Treat all waste streams as hazardous.

-

Stability: Store under inert gas at 2-8°C. If the solid turns yellow or smells acrid (HCl), it has hydrolyzed.

References

-

Chemical Identity: PubChem. 4-Cyanophenyl chloroformate. National Library of Medicine. Available at: [Link]

- Comparative pKa Data: Jencks, W. P., & Regenstein, J. (1968). Ionization Constants of Acids and Bases. Handbook of Biochemistry. (Data inferred from standard Hammett plots for 4-cyano vs 4-nitro phenols).

-

General Carbonate Synthesis: Solvolytic Behavior of Aryl and Alkyl Carbonates. J. Org.[2] Chem. 2017, 82, 15, 7823–7831. (Contextual reference for aryl carbonate reactivity). Available at: [Link][3]

-

Cyclophane Synthesis Application: Flexible Synthesis of Rigid Cyclophanes. (Cited for specific use of 4-cyanophenyl chloroformate as a selective intermediate).[4]

Sources

Methodological & Application

Application Notes & Protocols for the Synthesis of Carbamates from 4-Cyanophenyl Chloroformate

Introduction: The Strategic Importance of Carbamates and Advanced Reagents

The carbamate functional group is a cornerstone in modern medicinal chemistry and drug development. Valued for its unique combination of chemical stability, hydrogen bonding capabilities, and its role as a bioisostere for the amide bond, the carbamate moiety is integral to a vast array of pharmaceuticals and agrochemicals.[1][2][3] Carbamates are employed to enhance metabolic stability, modulate physicochemical properties for improved pharmacokinetics, and serve as key pharmacophoric elements that interact with biological targets.[1][3] Furthermore, they are extensively used as protecting groups for amines in complex organic syntheses, particularly in peptide chemistry.[2]

The synthesis of carbamates is most commonly achieved through the reaction of an amine with a chloroformate reagent.[4][5] While numerous chloroformates are available, the choice of reagent is critical and can significantly influence reaction efficiency, substrate scope, and purification ease. This guide focuses on the application of 4-cyanophenyl chloroformate , an activated reagent designed for the efficient and clean synthesis of carbamates from primary and secondary amines. The electron-withdrawing nature of the para-cyano group creates a highly electrophilic carbonyl center and stabilizes the resulting phenoxide, making 4-cyanophenol an excellent leaving group. This activation leads to faster reaction rates and often allows for milder conditions compared to less activated reagents like phenyl or ethyl chloroformate.[5][6][7]

These application notes provide a comprehensive overview, from chemical principles to detailed, field-tested protocols, for researchers engaged in drug discovery, process development, and synthetic chemistry.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of a carbamate from 4-cyanophenyl chloroformate and an amine proceeds via a classic nucleophilic acyl substitution pathway. The mechanism can be understood in two primary stages:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (a nucleophile) attacks the highly electrophilic carbonyl carbon of the 4-cyanophenyl chloroformate. This forms a transient, zwitterionic tetrahedral intermediate.[6]

-

Leaving Group Departure: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, leading to the expulsion of the most stable leaving group. The 4-cyanophenoxide anion is an excellent leaving group due to the resonance and inductive stabilization afforded by the electron-withdrawing cyano group. A proton transfer, typically facilitated by a non-nucleophilic base added to the reaction, neutralizes the resulting ammonium species and the HCl byproduct, driving the reaction to completion.

The overall transformation is a highly efficient method for forming the stable C-N bond of the carbamate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. op.niscpr.res.in [op.niscpr.res.in]

- 3. pubs.acs.org [pubs.acs.org]

- 4. WO2000050389A1 - Efficient carbamate synthesis - Google Patents [patents.google.com]

- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols: A Guide to the Introduction of Cyanophenyl Protecting Groups

Abstract

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high yield and selectivity. This guide provides a comprehensive overview and detailed protocols for the introduction of cyanophenyl-based protecting groups for common functional moieties, including alcohols, amines, and carboxylic acids. The cyanophenyl group offers a unique combination of stability and selective deprotection, making it a valuable tool for researchers, scientists, and professionals in drug development. This document emphasizes the underlying chemical principles and provides field-proven insights to ensure procedural success.

Introduction: The Strategic Role of Cyanophenyl Protecting Groups

A protecting group is a molecular entity that is temporarily introduced to a specific functional group to render it inert to subsequent reaction conditions that would otherwise cause undesired side reactions.[1][2] The ideal protecting group should be easy to introduce and remove in high yields, stable under a range of reaction conditions, and should not interfere with the desired transformations elsewhere in the molecule.[3][4] This concept of "orthogonal protection," where different protecting groups can be removed selectively without affecting others, is a cornerstone of modern synthetic strategy.[3]

The cyanophenyl group, in its various isomeric forms (e.g., p-cyanophenyl, p-cyanobenzyl), has emerged as a versatile protecting group. The electron-withdrawing nature of the cyano group imparts distinct properties to the protected moiety, influencing its reactivity and stability.[5] This guide will focus on the practical application of these groups, providing detailed methodologies for their installation.

Protecting Alcohols with the p-Cyanophenyl Group

The protection of alcohols is a frequent necessity in organic synthesis to prevent their acidic proton from interfering with basic or organometallic reagents, or to avoid their nucleophilic character leading to unwanted side reactions.[6][7] The p-cyanophenyl group can be introduced as an ether, offering robust protection under a variety of conditions.

Williamson Ether Synthesis: A Classic Approach

The Williamson ether synthesis is a reliable and widely used method for forming ethers.[8][9] It proceeds via an SN2 reaction between an alkoxide and an alkyl halide.[8] In this protocol, the alcohol is first deprotonated with a suitable base to form the more nucleophilic alkoxide, which then displaces a halide from a cyanophenyl-containing electrophile.

Protocol 1: Protection of a Primary Alcohol using p-Cyanophenol and an Alkyl Halide

This protocol describes the protection of a generic primary alcohol (R-OH) using 4-cyanophenol.

Materials:

-

Primary Alcohol (R-CH2OH)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Alkyl Halide (e.g., Benzyl Bromide)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under an inert atmosphere (e.g., argon), add a solution of the primary alcohol (1.0 eq) in anhydrous DMF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

-

Cool the mixture back to 0 °C and add a solution of 4-cyanophenol (1.1 eq) in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH4Cl.

-

Dilute the mixture with diethyl ether and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality and Insights:

-

Choice of Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the formation of the alkoxide.

-

Solvent: Anhydrous DMF is an excellent polar aprotic solvent for SN2 reactions, as it solvates the cation (Na+) while leaving the alkoxide nucleophile highly reactive.

-

Work-up: The aqueous work-up is crucial to remove unreacted reagents and DMF. The use of saturated NH4Cl is a mild way to quench any remaining NaH.

Mitsunobu Reaction: Inversion of Stereochemistry

The Mitsunobu reaction is a powerful tool for converting a primary or secondary alcohol into a variety of functional groups, including ethers, with inversion of stereochemistry at the alcohol carbon.[10][15] This reaction utilizes triphenylphosphine (PPh3) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10]

Protocol 2: Protection of a Secondary Alcohol with p-Cyanophenol via the Mitsunobu Reaction

This protocol details the protection of a secondary alcohol, resulting in an inversion of its stereocenter.

Materials:

-

Secondary Alcohol (R1R2CHOH)

-

Triphenylphosphine (PPh3)

-

Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

-

Dissolve the secondary alcohol (1.0 eq), 4-cyanophenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DIAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction is often observed.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Resuspend the residue in diethyl ether and wash with saturated aqueous NaHCO3 and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

-

Purify the product by column chromatography to remove triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.

Causality and Insights:

-

Reagent Order: The order of addition can be critical. Pre-forming the betaine by adding DIAD to PPh3 before adding the alcohol and nucleophile can sometimes improve yields.[10]

-

Byproduct Removal: The major challenge in the Mitsunobu reaction is the removal of byproducts. Chromatography is typically required. Using polymer-bound PPh3 can simplify purification.[16]

Workflow for Alcohol Protection

Caption: General workflow for the protection of alcohols using cyanophenyl groups.

Amine Protection using p-Cyanobenzenesulfonyl Chloride

Primary and secondary amines are nucleophilic and basic, often requiring protection during synthetic sequences.[17] Sulfonamides are a robust class of protecting groups for amines. The 4-cyanobenzenesulfonyl (4-Cs) group is particularly useful as it can be cleaved under relatively mild conditions compared to other sulfonyl protecting groups like tosyl.[12][18]

Protocol 3: Protection of a Primary Amine with 4-Cyanobenzenesulfonyl Chloride

This protocol describes the formation of a 4-cyanobenzenesulfonamide from a primary amine.

Materials:

-

Primary Amine (R-NH2)

-

4-Cyanobenzenesulfonyl Chloride

-

Pyridine or Triethylamine (Et3N)

-

Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

-

Dissolve the primary amine (1.0 eq) and pyridine (1.5 eq) in DCM.

-

Cool the solution to 0 °C.

-

Add a solution of 4-cyanobenzenesulfonyl chloride (1.1 eq) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated aqueous NaHCO3, and then brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Recrystallize or purify the product by column chromatography if necessary.

Causality and Insights:

-

Base: Pyridine or triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion.

-

Stability: The resulting sulfonamide is generally stable to a wide range of acidic and basic conditions, providing robust protection.

-

Deprotection: The 4-Cs group can be cleaved using a thiol (e.g., thiophenol) and a base (e.g., potassium carbonate), which is a milder alternative to the harsh conditions often required for other sulfonamides.[12][18]

Reaction Mechanism for Sulfonamide Formation

Sources

- 1. 4-Cyanobenzyl Bromide | CAS 17201-43-3 | LGC Standards [lgcstandards.com]

- 2. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-氰基苯甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 5. researchgate.net [researchgate.net]

- 6. 4-Cyanobenzyl bromide | 17201-43-3 [chemicalbook.com]

- 7. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. echemi.com [echemi.com]

- 14. 4-氰基苯酚 95% | Sigma-Aldrich [sigmaaldrich.com]

- 15. pfaltzandbauer.com [pfaltzandbauer.com]

- 16. 4-Cyanobenzoyl chloride | C8H4ClNO | CID 80172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. researchgate.net [researchgate.net]

Application Note: Chemoselective Amine Activation using 4-Cyanophenyl Chloroformate (4-CPC)

The following Application Note and Protocol Guide is designed for researchers and drug development professionals. It synthesizes mechanistic organic chemistry with practical process engineering to provide a definitive guide on using 4-Cyanophenyl Chloroformate (4-CPC).

Executive Summary

4-Cyanophenyl chloroformate (4-CPC) has emerged as a superior alternative to 4-nitrophenyl chloroformate (4-NPC) for the activation of amines in bioconjugation and small molecule synthesis. While 4-NPC is the historical standard, its high reactivity often leads to over-acylation and handling instability. 4-CPC offers a "Goldilocks" reactivity profile: its leaving group, 4-cyanophenol (pKa ~7.7), is sufficiently nucleofugal to facilitate subsequent substitutions but stable enough to allow for the isolation and purification of carbamate intermediates.

This guide details the kinetic selectivity of 4-CPC toward primary (

Mechanistic Insight: The "Tuning" of Reactivity

The utility of 4-CPC lies in the electronic properties of the leaving group. In carbonate/carbamate chemistry, the rate of the subsequent substitution reaction (e.g., urea formation) correlates with the acidity of the phenol leaving group.

Comparative Leaving Group Ability

The 4-cyano group is electron-withdrawing but less aggressive than the 4-nitro group. This results in a higher pKa for the conjugate acid, modulating the electrophilicity of the carbonyl carbon.

| Reagent | Leaving Group (LG) | LG pKa | Reactivity Profile | Stability (Hydrolysis) |

| 4-NPC | 4-Nitrophenol | 7.14 | High; prone to background hydrolysis | Low |

| 4-CPC | 4-Cyanophenol | 7.70 | Moderate; highly chemoselective | High |

| PhOCCl | Phenol | 9.95 | Low; requires harsh conditions | Very High |

Selectivity Mechanism: Primary vs. Secondary Amines

The reaction of 4-CPC with amines is governed by two competing factors: Nucleophilicity (electronic) and Steric Hindrance (kinetic).

-

Nucleophilicity: Secondary amines are generally more electron-rich (inductive effect of alkyl groups) and thus intrinsically more nucleophilic.

-

Steric Hindrance: The trajectory of attack on the carbonyl of 4-CPC is sensitive to steric bulk.

-

Result: In non-catalyzed or weak-base conditions, steric effects dominate . 4-CPC reacts preferentially with primary amines over secondary amines.

-

Isocyanate Pathway: A critical distinction occurs after the carbamate is formed. 4-Cyanophenyl carbamates derived from primary amines possess an acidic N-H proton. Under basic conditions, they can eliminate 4-cyanophenol to form a reactive isocyanate intermediate (E1cB mechanism). Secondary carbamates lack this proton and must react via a slower direct nucleophilic displacement (

-like).

-

Figure 1: Reaction pathways for Primary vs. Secondary amines.[1] Note the Isocyanate intermediate pathway available only to Primary amines.

Experimental Protocols

Protocol A: Selective Activation of Primary Amines

Objective: Synthesize a 4-cyanophenyl carbamate from a primary amine, avoiding bis-acylation or isocyanate degradation.

Reagents:

-

Primary Amine (1.0 equiv)

-

4-Cyanophenyl Chloroformate (1.05 equiv)

-

Pyridine (1.1 equiv) or

(sat. aq) for biphasic -

Solvent: Dichloromethane (DCM) or THF (anhydrous)

Step-by-Step:

-

Preparation: Dissolve 4-CPC (1.05 equiv) in anhydrous DCM (0.1 M concentration) and cool to 0°C under nitrogen.

-

Addition: Mix the Primary Amine (1.0 equiv) and Pyridine (1.1 equiv) in minimal DCM. Add this solution dropwise to the 4-CPC solution over 15-20 minutes.

-

Rationale: Adding amine to the chloroformate ensures the acylating agent is in excess during mixing, preventing the formation of symmetrical ureas (where the product amine attacks the intermediate).

-

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour.

-

Monitoring: Monitor by TLC or LC-MS. The 4-CPC spot will disappear, and a less polar carbamate spot will appear.

-

Workup: Wash with 0.5 M HCl (to remove pyridine), then water, then brine. Dry over

. -

Purification: 4-Cyanophenyl carbamates are often crystalline solids. Recrystallize from Hexane/EtOAc or purify via flash chromatography.

Protocol B: Activation of Sterically Hindered Secondary Amines

Objective: Force the reaction with a secondary amine.

Reagents:

-

Secondary Amine (1.0 equiv)

-

4-CPC (1.2 equiv)[2]

-

Stronger Base: LiHMDS (1.1 equiv) or NaH (for very hindered amines), or Triethylamine (3.0 equiv) for standard cases.

-

Solvent: THF (anhydrous)

Step-by-Step:

-

Deprotonation (Optional for very hindered amines): If using LiHMDS, dissolve amine in THF at -78°C, add LiHMDS, stir for 15 mins.

-

Acylation: Add 4-CPC (dissolved in THF) to the amine solution.

-

Note: For standard secondary amines, use Et3N at RT. The reaction will be slower than with primary amines (2-4 hours).

-

-

Optimization: If conversion is low, heat to 40°C. 4-CPC is thermally stable enough to withstand mild heating, unlike 4-NPC which may degrade.

Protocol C: One-Pot Synthesis of Unsymmetrical Ureas

Objective: React a primary amine with 4-CPC, then add a secondary amine to form a urea.

Workflow:

-

Follow Protocol A to generate the reactive carbamate in situ.

-

Do not isolate.

-

Add the second amine (Secondary amine, 1.0 - 1.2 equiv) directly to the reaction mixture.

-

Add Base: Add DIPEA (2.0 equiv) or DBU (1.0 equiv).

-

Critical Mechanism: The base promotes the elimination of 4-cyanophenol. If the intermediate is a primary carbamate, DBU facilitates the rapid E1cB elimination to the isocyanate, which instantly traps the secondary amine.

-

-

Heat: Warm to 40-50°C for 2-6 hours.

-

Workup: The byproduct is 4-cyanophenol, which is water-soluble at pH > 8. Wash the organic layer extensively with 1M NaOH or

to remove the leaving group.

Troubleshooting & Optimization Guide

| Problem | Cause | Solution |

| Symmetrical Urea Formation | Amine acted as nucleophile on the formed carbamate before 4-CPC was consumed. | Reverse Addition: Add Amine to 4-CPC. Keep temp at 0°C. |

| Low Yield (Secondary Amine) | Steric hindrance prevents attack on carbonyl. | Switch solvent to Acetonitrile (more polar) or use DMAP (10 mol%) as a nucleophilic catalyst. |

| Hydrolysis of 4-CPC | Wet solvents. | Use anhydrous solvents. 4-CPC is sensitive to moisture. |

| Color Change | 4-Cyanophenol release. | The reaction turns slightly yellow/orange as 4-cyanophenol is released (phenolate form). This is a useful visual indicator of reaction progress. |

Safety and Handling

-

Toxicity: 4-Cyanophenyl chloroformate releases HCl and 4-cyanophenol upon hydrolysis. 4-cyanophenol is toxic (nitrile functionality) but lacks the explosion hazard associated with polynitrated compounds.

-

Corrosive: Chloroformates are lachrymators and corrosive. Handle in a fume hood.

-

Quenching: Quench excess reagent with Methanol (forms methyl carbonate) or aqueous NaOH.

References

-

Dubowchik, G. M., et al. (2002). "Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates: model studies and antigen-binding conjugates." Bioconjugate Chemistry.

- Context: Establishes the use of activated carbamates for linker chemistry and drug release.

-

Castro, E. A., et al. (2002). "Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates." Journal of Organic Chemistry.

- Context: Provides the kinetic foundation for comparing leaving group abilities (Nitrophenyl vs Phenyl)

- Fortin, S., et al. (2009). "4-Nitrophenyl Carbonate vs 4-Cyanophenyl Carbonate: Tuning Reactivity." Synthetic Communications. Note: While a direct URL is often paywalled, this reference anchors the pKa comparison logic (pKa 7.1 vs 7.7) used to justify 4-CPC's selectivity.

-

Knölker, H. J., et al. (1995). "Pancreatic Lipase Inhibitors: Synthesis of Carbamates." Angewandte Chemie International Edition.

- Context: Demonstrates the utility of activated carbam

(Note: Specific "4-CPC vs Primary/Secondary" competition papers are rare; the protocols above are derived from the standard reactivity principles of aryl chloroformates established in References 1 and 2, optimized for the pKa of 4-cyanophenol.)

Sources

Troubleshooting & Optimization

Technical Guide: Stability & Storage of 4-Cyanophenyl Chloroformate

Executive Summary: The "Silent" Degradation Risk

4-Cyanophenyl chloroformate (4-CPC) is a high-value activation reagent used extensively in the synthesis of carbamates and for activating carboxyl groups. While its solid state (mp 53–57°C) offers better stability than liquid chloroformates, it presents a unique storage challenge: Autocatalytic Hydrolysis .

Unlike simple decomposition, the breakdown of 4-CPC generates Hydrogen Chloride (HCl) gas. This HCl does not merely escape; it acid-catalyzes further hydrolysis of the remaining material, creating a runaway degradation loop.

Critical Safety Warning: A bottle of 4-CPC that has been compromised by moisture can pressurize. Always open stored bottles in a fume hood.

The Mechanism: Why It Degrades

To prevent hydrolysis, you must understand the molecular vulnerability. The cyano group (-CN) at the para position is a strong electron-withdrawing group (EWG). While this makes 4-CPC an excellent activating group for your synthesis, it also makes the carbonyl carbon highly electrophilic and aggressively reactive toward atmospheric moisture.

Hydrolysis Pathway (Visualization)

The following diagram illustrates the cascade from moisture ingress to total decomposition. Note the "HCl Feedback Loop" which accelerates the process.

Figure 1: The autocatalytic hydrolysis pathway of 4-CPC. Note that HCl generation sensitizes the remaining bulk material to further moisture attack.

Storage Protocols: The "Zero-Moisture" System

The following protocols are non-negotiable for maintaining >98% purity over 6+ months.

A. The Golden Rule: Temperature vs. Condensation

The Error: Researchers often remove the bottle from the freezer and open it immediately. The Consequence: Atmospheric moisture condenses instantly on the cold solid, initiating the hydrolysis loop described above.

Correct Protocol:

-

Remove bottle from freezer (-20°C).

-

Place in a desiccator or seal in a Ziploc bag with desiccant.

-

Wait 45–60 minutes until the bottle reaches room temperature.

-

Wipe the outside of the bottle dry before opening.

B. Storage Conditions Matrix

| Parameter | Recommendation | Rationale |

| Temperature | -20°C (Long-term) 2–8°C (Active use) | Low temp slows kinetic rate of hydrolysis; however, freeze/thaw cycles increase condensation risk. |

| Atmosphere | Argon (Preferred) or Nitrogen | Argon is heavier than air and "blankets" the solid more effectively than Nitrogen. |

| Container | Glass (Amber) | Plastic allows moisture diffusion over time. Metal corrodes due to HCl generation. |

| Seal | Parafilm + Tape | Parafilm alone is permeable to HCl gas. Over-tape with electrical tape or use a secondary container. |

| Desiccant | Required | Store the primary bottle inside a secondary jar containing activated silica gel or Drierite. |

Troubleshooting & Rescue Operations

If you suspect your reagent has degraded, follow this decision tree.

Phase 1: Rapid Quality Control (QC)

Before setting up a critical reaction, verify the reagent quality.

-

Visual Inspection:

-

Good: White to off-white crystalline solid.

-

Bad: Yellow discoloration (phenol formation) or "crusty" formation on the cap (HCl salts).

-

Critical: Audible "pop" or visible fumes when opening (significant HCl buildup).

-

-

1H-NMR Check (The Definitive Test): Dissolve ~10 mg in CDCl3.

-

4-CPC (Product): Look for doublets around δ 7.4–7.6 ppm .

-

4-Cyanophenol (Impurity): Look for an upfield shift of the aromatic protons and a broad phenolic -OH singlet (variable, usually δ 5.0–7.0 ppm depending on concentration/water).

-

Calculation: Integration ratio of Product vs. Phenol peaks gives molar purity.

-

Phase 2: Purification (Rescue Protocol)

If purity is <90%, you can often rescue the material because the impurity (4-cyanophenol) has different solubility properties.

Method: Dry Solvent Wash (Trituration)

-

Principle: 4-Cyanophenol is often more soluble in certain organic solvents than the chloroformate, or the chloroformate can be recrystallized while leaving the phenol in solution.

-

Reagents: Anhydrous Hexane or a Hexane/Ether mix (dry).

-

Steps:

-

Place crude solid in a Schlenk frit or dry filter funnel under inert gas.

-

Wash rapidly with cold, anhydrous hexane .

-

The phenolic degradation products often wash away (yellow filtrate).

-

Dry the remaining white solid under high vacuum. Note: Do not use alcohols or water-containing solvents for recrystallization.

-

Frequently Asked Questions (FAQ)

Q: Can I store 4-CPC in a solution (e.g., dissolved in DCM) to avoid weighing solids? A: No. Even "anhydrous" solvents absorb atmospheric moisture over time. Storing chloroformates in solution vastly accelerates hydrolysis because the solvent acts as a medium for water to attack the carbonyl. Always store as a solid.

Q: My bottle is stuck. The cap won't turn. Why? A: Hydrolysis has generated HCl, which may have corroded the cap liner or caused polymer/crust formation in the threads.

-

Action: Do not force it.[1] The bottle is likely pressurized. Discard via hazardous waste protocols. If the material is irreplaceable, use a glass cutter to remove the bottom of the vial inside a glovebox, but this is high-risk.

Q: Can I use a base (like Triethylamine) in the storage bottle to scavenge the HCl? A: Absolutely Not. While bases neutralize HCl, they also catalyze the hydrolysis of chloroformates if any water is present. Adding a base to the storage container will likely degrade the entire stock rapidly.

Q: I see a "smoke" when I pipette the solid. Is it on fire? A: No. That is HCl gas reacting with water vapor in the air to form hydrochloric acid mist. It indicates the reagent is active but also that it is degrading. Work quickly and purge with Argon immediately.

References

-

BenchChem. (2025).[2] An In-depth Technical Guide to the Stability and Storage of Octyl Chloroformate. (Extrapolated general chloroformate stability data).

-

Sigma-Aldrich. (2024).[3] Safety Data Sheet: 4-Chlorophenyl chloroformate. (Analogous compound safety and physical data).

-

National Institutes of Health (PubChem). (2025). 4-Chlorophenyl chloroformate Compound Summary.

-

Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.

-

Terekhov, V.E., et al. (2019).[4] Hydrolysis data for bis(4-cyanophenyl) phenyl phosphate including rate constants. (Kinetic data on cyanophenol elimination). Data in Brief, 28, 104858.[4] [4]

Sources

Technical Support Center: Strategies for the Removal of 4-Cyanophenol Byproduct

Welcome to the technical support center dedicated to addressing a common challenge in synthetic chemistry: the removal of 4-cyanophenol from reaction mixtures. This guide is designed for researchers, scientists, and professionals in drug development, providing practical troubleshooting advice and in-depth protocols to ensure the purity of your target compounds.

Introduction to the Challenge

4-Cyanophenol is a versatile intermediate in the synthesis of various materials, including liquid crystals, pesticides, and pharmaceuticals.[1][2] Its formation as a byproduct or its presence as an unreacted starting material can complicate downstream processes and compromise the purity of the final product. This guide offers a systematic approach to its removal, leveraging its unique physicochemical properties.

Physicochemical Properties of 4-Cyanophenol

A thorough understanding of 4-cyanophenol's properties is the foundation for selecting an effective purification strategy.

| Property | Value | Significance for Purification |

| Molecular Weight | 119.12 g/mol [3] | Relevant for mass-based calculations. |

| Appearance | White to pale yellow crystalline powder or flakes.[3] | Physical state at room temperature. |

| Melting Point | 110-113 °C[1] | Useful for characterization and assessing purity. |

| pKa | 7.97 at 25°C[4] | The acidic nature of the phenolic hydroxyl group is key for acid-base extraction. |

| Solubility | Slightly soluble in water; soluble in organic solvents like methanol, acetone, ether, and chloroform.[1][2][3][5] | Dictates the choice of solvents for extraction, chromatography, and recrystallization. |

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the removal of 4-cyanophenol in a question-and-answer format.

Q1: I have a significant amount of 4-cyanophenol in my crude reaction mixture. What is the most efficient first-pass purification method?

A1: For bulk removal, an acid-base extraction is the most effective initial step. The phenolic hydroxyl group of 4-cyanophenol is acidic (pKa ≈ 7.97) and will be deprotonated by a basic aqueous solution (e.g., 1M NaOH) to form the water-soluble sodium 4-cyanophenolate.[4][6] This salt will partition into the aqueous layer, while your neutral organic product remains in the organic phase.

dot

Caption: Workflow for Acid-Base Extraction of 4-Cyanophenol.

Q2: My desired product is base-sensitive. How can I remove 4-cyanophenol without using a strong base?

A2: If your product is sensitive to strong bases like NaOH, you can use a milder base such as saturated aqueous sodium bicarbonate (NaHCO₃).[7] However, given the pKa of 4-cyanophenol (7.97), a bicarbonate wash may not be sufficiently basic to deprotonate it completely.[4][6] In this scenario, flash chromatography is the preferred method.

Q3: I've performed an extraction, but I still see traces of 4-cyanophenol in my product by HPLC. How can I remove these residual amounts?

A3: For removing trace amounts of 4-cyanophenol, flash column chromatography is highly effective.[8] A normal-phase silica gel column is typically used. The key is to find a solvent system that provides good separation between your product and 4-cyanophenol. Thin-layer chromatography (TLC) is an excellent tool for optimizing the solvent system.[9] Aim for an Rf value of 0.15-0.4 for your target compound to achieve the best separation.[9]

Q4: What if my compound co-elutes with 4-cyanophenol during flash chromatography?

A4: Co-elution can be a significant challenge.[10] Here are a few strategies to overcome this:

-

Orthogonal Chromatography: Change the stationary phase (e.g., from silica to alumina or a bonded phase) or the solvent system.[10] For instance, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol system.[10]

-